molecular formula C₂₀H₂₁F₃N₈O₃S B1662816 Defactinib CAS No. 1073154-85-4

Defactinib

Cat. No. B1662816
M. Wt: 510.5 g/mol
InChI Key: FWLMVFUGMHIOAA-UHFFFAOYSA-N
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Description

Defactinib, also known as VS-6063 or PF-04554878, belongs to the class of organic compounds known as benzamides . It is an inhibitor of PTK2, also known as focal adhesion kinase (FAK), Pyk2, and MELK .


Physical And Chemical Properties Analysis

Defactinib has a molecular weight of 510.49 g/mol . It is recommended to be stored at -20°C in powder form for up to 3 years, and at -80°C in solvent for up to 1 year .

Safety And Hazards

Defactinib is generally well-tolerated . The most common side effects include Grade 1/2 unconjugated hyperbilirubinemia, fatigue, decreased appetite, and diarrhea . In case of exposure, it is recommended to flush the skin or eyes with copious amounts of water and seek medical attention .

Future Directions

Defactinib is currently being evaluated in clinical trials for various types of cancer . It has shown promising preliminary efficacy and biomarker activity in infiltrative T lymphocytes . Future studies may focus on multidrug regimens involving Defactinib .

properties

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025937
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defactinib

CAS RN

1073154-85-4
Record name Defactinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defactinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFACTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
E Capelletto, P Bironzo, L Denis, A Koustenis… - Future …, 2022 - Future Medicine
… The recently reported clinical and nonclinical anticancer activity of VS-6766 in NSCLC, alone or in combination with defactinib, justifies the more extensive evaluation in the current study…
Number of citations: 7 www.futuremedicine.com
L Zhang, D Zhao, Y Wang, W Zhang… - Molecular …, 2021 - Wiley Online Library
… effect of defactinib, and our results suggested that defactinib can dose-dependently inhibit the growth of ESCC cell lines. We have also demonstrated that defactinib significantly …
Number of citations: 20 onlinelibrary.wiley.com
DR Camidge, J Pachter, A Koustenis, G Patrick… - Molecular Cancer …, 2021 - AACR
… Defactinib has shown synergistic activity with BRAF and … wildtype RAS and BRAF, defactinib has shown synergy with MEK … The combination of VS-6766 and defactinib is currently being …
Number of citations: 1 aacrjournals.org
DE Gerber, DR Camidge, D Morgensztern, J Cetnar… - Lung Cancer, 2020 - Elsevier
Objectives KRAS mutations, which occur in approximately 25% of lung adenocarcinoma cases, represent a major unmet clinical need in thoracic oncology. Preclinical studies have …
Number of citations: 95 www.sciencedirect.com
A Wang-Gillam, R McWilliams, AC Lockhart, BR Tan… - Cancer Research, 2020 - AACR
Background: Focal adhesion kinase (FAK) is consistently hyperactivated in multiple tumor types including PDAC. Our preclinical work showed that FAK and PD-1 inhibitors elicit …
Number of citations: 12 aacrjournals.org
R Shinde, A Terbuch, M Little, R Caldwell, R Kurup… - Cancer Research, 2020 - AACR
Background: Preclinical experiments in-vitro show MEK inhibitors can cause upregulation of p-FAK in KRAS M cells. The combination of a MEK and FAK inhibitor could overcome this in-…
Number of citations: 19 aacrjournals.org
MG Krebs, R Shinde, RA Rahman, R Grochot, M Little… - Cancer research, 2021 - AACR
Background KRAS is a known oncogenic driver in non-small cell lung cancer (NSCLC), with KRAS G12C and G12V mutations occurring in ~13% and ~7% of the of NSCLC ( …
Number of citations: 9 aacrjournals.org
DR Camidge, JE Reuss, AI Spira, PA Janne… - 2022 - ascopubs.org
… RAF and MEK inhibition, and defactinib, a small molecule FAKi, … The combination of VS-6766 + defactinib is currently being … VS-6766 + defactinib in pts with recurrent KRAS or BRAF mt …
Number of citations: 1 ascopubs.org
A Wang-Gillam, KH Lim, R McWilliams, R Suresh… - Clinical Cancer …, 2022 - AACR
… Defactinib is a highly potent oral FAK inhibitor that has a tolerable safety profile. … treated at five escalating dose levels of defactinib and gemcitabine to identify a recommended phase II …
Number of citations: 14 aacrjournals.org
DE Gerber, SS Ramalingam, D Morgensztern, RJ Kelly… - 2014 - ascopubs.org
… Defactinib is an oral inhibitor of FAK and proline-rich tyrosine-kinase-2 currently in clinical … Defactinib is administered continuously at 400 mg PO BID in 21 day cycles until disease …
Number of citations: 11 ascopubs.org

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